molecular formula C14H5F17 B6317594 Benzene, (heptadecafluorooctyl)- CAS No. 87405-83-2

Benzene, (heptadecafluorooctyl)-

Cat. No.: B6317594
CAS No.: 87405-83-2
M. Wt: 496.16 g/mol
InChI Key: CYLIQDNNFMKOLN-UHFFFAOYSA-N
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Description

"Benzene, (heptadecafluorooctyl)-" (CAS RN: Not explicitly provided in evidence) is a fluorinated aromatic compound featuring a benzene ring substituted with a heptadecafluorooctyl group (-C₈F₁₇). This substituent consists of a fully fluorinated 8-carbon chain, imparting extreme hydrophobicity, chemical inertness, and thermal stability due to strong C-F bonds and reduced polarizability .

Structurally, the heptadecafluorooctyl group may attach to the benzene ring via diverse linkages (e.g., sulfonamide, ester, or direct carbon bonding), as observed in related compounds like 2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl methacrylate (CAS RN: 376-14-7) and 1-Propanaminium, 3-[[(heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-, chloride (CAS RN: 38006-74-5) . These derivatives are commonly used in industrial applications such as surfactants, coatings, and firefighting foams due to their oil- and water-repellent properties.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F17/c15-7(16,6-4-2-1-3-5-6)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLIQDNNFMKOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447056
Record name (Heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87405-83-2
Record name (Heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation via Sodium Methoxide-Mediated Pathways

A foundational approach involves nucleophilic substitution on fluorinated aromatic precursors. In US3102103A , sodium methoxide (NaOMe) in anhydrous ether facilitates the introduction of perfluorooctyl groups to benzene rings. For example, ethyl perfluorobutyrate reacts with methyl acetate under NaOMe catalysis to yield methyl 3-(perfluoropropyl)-3-keto propionate. Subsequent hydrogenation with Raney nickel at 140°C and 2500 psi H₂ pressure generates saturated intermediates, which are further reduced to alcohols using lithium aluminum hydride (LiAlH₄).

Key parameters:

  • Solvent : Absolute ether

  • Catalyst : Sodium methoxide (1.0–1.2 equiv)

  • Temperature : 5–10°C during alkylation; 140°C for hydrogenation

  • Yield : 65–72% after fractional distillation

Direct Fluorination of Benzene Derivatives

Direct fluorination strategies employ perfluorooctanesulfonyl chloride as a fluorinating agent. As detailed in US3102103A , this reagent reacts with allyl-acetic acid derivatives to form perfluoroalkylated carboxylic acids, which are subsequently reduced to alcohols. For instance, 4-pentenoic acid undergoes sulfonation followed by hydrogenation to yield 5-(perfluorooctyl)-pentanol, a precursor for benzene functionalization.

Transition Metal-Catalyzed Coupling Reactions

Stille Cross-Coupling for Aromatic Perfluoroalkylation

The Stille coupling reaction, highlighted in PMC7153029 and a McMaster University thesis, enables the introduction of perfluorooctyl groups via palladium catalysis. A representative protocol involves:

  • Vinylstannane Preparation : Protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) followed by transmetallation with tributyltin chloride.

  • Coupling with Iodobenzyl Alcohols : Reaction of vinylstannanes with o-, m-, or p-iodobenzyl alcohols in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

Representative Conditions :

ParameterValue
CatalystPd(PPh₃)₄
LigandTriphenylphosphine
SolventTetrahydrofuran (THF)
Temperature80°C
Yield58–67%

Reductive Functionalization of Keto Intermediates

Hydrogenation of Keto-Esters

The hydrogenation of keto-esters, such as methyl 3-(perfluoropropyl)-3-keto propionate, is critical for generating linear perfluorinated chains. US3102103A specifies Raney nickel as the catalyst, with reactions conducted at 140°C under 2500 psi H₂ pressure. Post-hydrogenation, distillation under reduced pressure (0.02–0.15 mm Hg) isolates the alcohol intermediates.

Optimization Insights :

  • Catalyst Loading : 10–15 wt% Raney nickel relative to substrate

  • Reaction Time : 2–3 hours for complete conversion

  • Purity : ≥95% after fractional distillation

LiAlH₄-Mediated Reduction

Lithium aluminum hydride (LiAlH₄) reduces perfluorinated carboxylic acids to alcohols, as demonstrated in the synthesis of 5-(perfluorooctyl)-pentanol. A suspension of 30 parts acid in ether reacts with 3 parts LiAlH₄, followed by neutralization with sulfuric acid and extraction.

Esterification and Acylation Strategies

Acrylate and Methacrylate Derivatives

US3102103A details the esterification of perfluorooctyl alcohols with acrylic or methacrylic acids. For example, 3-(heptadecafluorooctyl)-propyl acrylate is synthesized via refluxing benzene with para-toluene sulfonic acid (PTSA) as the catalyst. Water removal via azeotropic distillation ensures high yields (70–75%).

Critical Data :

ParameterValue
CatalystPTSA (0.5–1.0 mol%)
SolventBenzene
Temperature82–83°C (reflux)
Reaction Time4 hours

Phosphorous Pentoxide-Assisted Dehydration

Phosphorous pentoxide (P₂O₅) facilitates the dehydration of hydroxy esters to alkenes, which are subsequently functionalized. For instance, 157 parts hydroxy ester reacts with 175 parts P₂O₅ for 16 hours, yielding perfluorooctyl-substituted alkenes.

Purification and Characterization

Fractional Distillation Under Reduced Pressure

All synthetic routes emphasize distillation under vacuum (0.02–2.5 mm Hg) to isolate products. For example, 5-(perfluorooctyl)-pentanol distills at 108°C (2.5 mm Hg), while 11-(perfluorooctyl)-undecanol requires 122–126°C (0.10–0.15 mm Hg).

Spectroscopic Validation

  • ¹⁹F NMR : Peaks at δ −80 to −126 ppm confirm perfluorooctyl groups.

  • IR Spectroscopy : C-F stretches observed at 1100–1250 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions: Benzene, (heptadecafluorooctyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, (heptadecafluorooctyl)-, has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzene, (heptadecafluorooctyl)-, involves its interaction with molecular targets through its fluorinated chain and aromatic ring. The fluorinated chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzene ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Fluorinated Benzene Derivatives

Fluorinated benzene derivatives exhibit distinct properties compared to non-fluorinated analogs. Below is a comparative analysis:

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties
Benzene, (heptadecafluorooctyl)- Not specified C₁₄H₅F₁₇ ~550 (estimated) High thermal stability (>300°C), hydrophobic, low surface tension
4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride 175278-15-4 C₇H₃BrClF₃O₂S 332.52 Reactive sulfonyl chloride group; used in synthetic chemistry
3-Fluoro-4-(trifluoromethyl)benzaldehyde 112158-50-8 C₈H₄F₄O 208.11 Polar aldehyde group; moderate volatility, used in pharmaceuticals
1,3,5-Trifluorobenzene 372-38-3 C₆H₃F₃ 132.08 Volatile liquid (bp: 85°C), electron-deficient ring for nucleophilic substitution

Key Differences :

  • Stability : The heptadecafluorooctyl group confers exceptional stability compared to partially fluorinated or chlorinated derivatives. For example, perfluorinated chains resist hydrolysis and oxidation, unlike sulfonyl chlorides (e.g., 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride), which are highly reactive .
  • Applications : While heptadecafluorooctyl derivatives are used in durable coatings, trifluoromethylbenzaldehydes serve as intermediates in drug synthesis due to their functional versatility .

Chlorinated and Alkyl-Substituted Benzene Analogs

Chlorinated and alkyl-substituted benzenes differ significantly in reactivity and environmental impact:

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Key Properties
Benzene, 1-chloro-4-methyl- 106-43-4 C₇H₇Cl 126.58 Volatile (bp: 162°C), carcinogenic, used in solvent mixtures
Benzene, (1-methylethyl)- (Cumene) 98-82-8 C₉H₁₂ 120.19 Flammable liquid (bp: 152°C), precursor to phenol/acetone production
Benzene, (heptadecafluorooctyl)- Not specified C₁₄H₅F₁₇ ~550 Non-flammable, persistent in environment, bioaccumulative

Key Differences :

  • Toxicity: Chlorinated benzenes (e.g., 1-chloro-4-methylbenzene) are linked to carcinogenicity and hematopoietic toxicity, similar to benzene itself .
  • Chemical Behavior : Alkylbenzenes like cumene undergo oxidation and cracking, whereas perfluorinated analogs resist degradation, leading to long-term environmental retention .

Data Tables

Table 1: Structural and Physical Properties

Property Benzene, (heptadecafluorooctyl)- 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride 1-Chloro-4-methylbenzene
Boiling Point (°C) >300 (estimated) Not available 162
Water Solubility Insoluble Low 0.05 g/L
Log P (Octanol-Water) ~8–10 (estimated) ~3.5 3.38

Table 2: Environmental and Regulatory Profiles

Parameter Benzene, (heptadecafluorooctyl)- 1-Chloro-4-methylbenzene Cumene
Biodegradability Non-biodegradable Slow Moderate
Regulatory Status Restricted under PFAS regulations EPA-listed hazardous substance OSHA-regulated

Research Findings

  • Synthetic Utility : Heptadecafluorooctyl-substituted benzenes are pivotal in creating stain-resistant textiles and fire-extinguishing foams. Their synthesis often involves fluoroalkylation of benzene derivatives under radical conditions .
  • Environmental Impact : Studies highlight the persistence of perfluorinated benzene derivatives in water systems, with half-lives exceeding decades. This contrasts sharply with chlorinated benzenes, which degrade faster but exhibit higher acute toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing benzene derivatives with heptadecafluorooctyl substituents?

  • Methodology : Two primary routes are documented:

Direct functionalization : Reacting 3-(heptadecafluorooctyl)aniline with brominating agents to yield 1-bromo-3-(heptadecafluorooctyl)benzene. This method emphasizes regioselectivity and requires anhydrous conditions to avoid side reactions .

Perfluoroalkylation : Using perfluorooctyl iodide as a precursor in coupling reactions with benzene derivatives under palladium catalysis. This approach leverages the electrophilic nature of perfluoroalkyl halides .

  • Key Considerations : Purification via fractional distillation or column chromatography is critical due to the high stability and persistence of perfluorinated byproducts.

Q. How can researchers characterize the structural and electronic properties of (heptadecafluorooctyl)benzene?

  • Analytical Tools :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is indispensable for tracking fluorine environments, while 1H^{1}\text{H} NMR identifies aromatic proton shifts caused by electron-withdrawing perfluoroalkyl groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns, particularly for detecting trace impurities .
    • Thermodynamic Data : Vapor pressure and critical constants can be extrapolated from studies on analogous perfluorinated benzenes (e.g., pentafluorobenzene) using gas chromatography or static vapor pressure measurements .

Q. What are the solubility and reactivity trends of (heptadecafluorooctyl)benzene in common solvents?

  • Solubility : The compound is highly hydrophobic and fluorophilic, dissolving preferentially in fluorinated solvents (e.g., perfluorohexane) or aromatic hydrocarbons (e.g., toluene). Polar solvents like ethanol exhibit poor compatibility due to the compound’s nonpolar perfluoroalkyl chain .
  • Reactivity : The electron-deficient benzene ring undergoes electrophilic substitution reactions (e.g., nitration, sulfonation) at slower rates compared to unsubstituted benzene, requiring stronger catalysts (e.g., AlCl3_3) .

Advanced Research Questions

Q. How do heptadecafluorooctyl-substituted benzenes interact with biological systems, and what are their metabolic pathways?

  • Toxicity Mechanisms :

  • Protein Binding : Perfluorinated alkyl chains bind to serum proteins (e.g., albumin), disrupting cellular signaling. Mass spectrometry-based proteomics can identify adducts formed during exposure .
  • Oxidative Stress : Fluorinated metabolites may deplete glutathione reserves, as observed in in vitro models using hepatic cell lines. Glutathione quantification via HPLC-UV is a standard biomarker assay .
    • Degradation Pathways : These compounds resist enzymatic breakdown due to C–F bond strength. Advanced oxidation processes (e.g., UV/H2_2O2_2) or microbial consortia from PFAS-contaminated sites are under investigation for mineralization .

Q. What advanced analytical methods are recommended for detecting trace (heptadecafluorooctyl)benzene in environmental samples?

  • Techniques :

MethodSensitivityApplication
LC-MS/MS0.1–1 pptWater and soil extracts
GC-ECD1–10 pptAirborne particulate analysis
19F^{19}\text{F} NMR~1 ppmStructural confirmation in complex matrices
  • Sample Preparation : Solid-phase extraction (SPE) using fluorinated sorbents (e.g., WAX cartridges) improves recovery rates from aqueous matrices .

Q. How does the perfluoroalkyl chain influence the material properties of (heptadecafluorooctyl)benzene in polymer composites?

  • Surface Modification : The compound acts as a surfactant in fluoropolymer synthesis, reducing surface tension in coatings. Contact angle measurements and XPS validate its efficacy in creating hydrophobic surfaces .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset >400°C, making it suitable for high-temperature applications. Comparative studies with shorter perfluoroalkyl analogs (e.g., C6) reveal chain-length-dependent stability .

Contradictions and Open Challenges

  • Synthetic Yield Variability : Evidence reports inconsistent yields in bromination reactions, possibly due to steric hindrance from the bulky perfluoroalkyl group. Optimization of reaction time and temperature is ongoing.
  • Environmental Persistence : While degradation studies suggest partial breakdown under extreme conditions, no scalable remediation method exists for ecosystems contaminated with heptadecafluorooctyl-substituted aromatics.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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